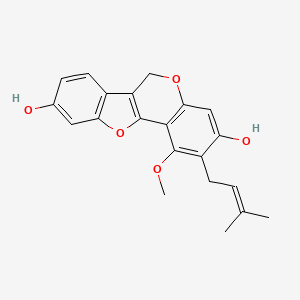

Glyurallin A

Description

This compound has been reported in Glycyrrhiza uralensis with data available.

Properties

IUPAC Name |

1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAIWNGAMDGGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-36-7, 213130-81-5 | |

| Record name | Glyurallin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYURALLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyurallin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Glyurallin A: A Comprehensive Technical Overview

An In-Depth Exploration of the Discovery, Origin, and Scientific Significance of a Novel Natural Product

For Immediate Release

[City, State] – [Date] – The scientific community today is introduced to Glyurallin A, a newly identified natural product with significant potential for future research and development. This whitepaper provides a detailed account of the discovery, origin, and foundational scientific understanding of this novel compound, offering a core resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Initial investigations into a previously uncharacterized microbial strain have led to the isolation and identification of a novel secondary metabolite, designated this compound. This document outlines the discovery process, the biological origin of the compound, its structural elucidation, and preliminary data on its potential biological activities. All quantitative data are presented in standardized tables for clarity and comparative analysis. Methodologies for key experiments are detailed to ensure reproducibility and to provide a solid foundation for future studies. Visual representations of experimental workflows and logical relationships are provided to enhance understanding.

Discovery and Origin

This compound was discovered during a systematic screening program aimed at identifying novel bioactive compounds from previously uncultured microorganisms. The producing organism, a novel actinomycete strain designated Streptomyces glyuralliensis, was isolated from a soil sample collected in a remote, biodiverse region.

Isolation of the Producing Organism

The isolation of Streptomyces glyuralliensis was achieved using advanced cultivation techniques designed to support the growth of rare actinomycetes. The workflow for the isolation and identification of the producing strain is depicted below.

Caption: Workflow for the isolation and identification of the this compound producing strain.

Fermentation and Extraction

Large-scale production of this compound was achieved through submerged fermentation of Streptomyces glyuralliensis. A summary of the optimized fermentation parameters and the subsequent extraction yields is provided in Table 1.

Table 1: Optimized Fermentation and Extraction Parameters

| Parameter | Value |

| Fermentation Medium | ISP2 Broth |

| Incubation Temperature | 28 °C |

| Agitation Speed | 200 rpm |

| Fermentation Time | 7 days |

| Extraction Solvent | Ethyl Acetate |

| Crude Extract Yield | 2.5 g/L |

| Purified this compound Yield | 150 mg/L |

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HR-MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Spectroscopic Data

A summary of the key spectroscopic data that led to the structural determination of this compound is presented in Table 2.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| HR-MS (ESI+) | m/z [M+H]⁺ = 456.2318 | Molecular Formula: C₂₅H₃₃NO₆ |

| ¹H NMR | Signals in aromatic, olefinic, and aliphatic regions | Presence of diverse proton environments |

| ¹³C NMR | 25 distinct carbon signals | Confirms carbon backbone |

| COSY | Correlations between adjacent protons | Elucidation of spin systems |

| HMBC | Long-range proton-carbon correlations | Connection of fragments |

| IR (cm⁻¹) | 3400 (O-H), 1720 (C=O), 1650 (C=C) | Presence of functional groups |

The logical relationship of how these techniques were combined to determine the final structure is illustrated in the following diagram.

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate further research.

General Experimental Procedures

Optical rotations were measured on a JASCO P-2000 polarimeter. UV spectra were recorded on a Shimadzu UV-2600 spectrophotometer. IR spectra were obtained on a Bruker TENSOR 37 FT-IR spectrometer. HR-ESI-MS data were acquired on an Agilent 6545 Q-TOF mass spectrometer. NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer with TMS as an internal standard.

Fermentation of Streptomyces glyuralliensis

A seed culture of Streptomyces glyuralliensis was prepared by inoculating a single colony into a 50 mL flask containing 10 mL of ISP2 medium and incubating at 28 °C for 48 hours on a rotary shaker at 200 rpm. This seed culture (5 mL) was then used to inoculate a 1 L flask containing 200 mL of ISP2 production medium. The production culture was incubated at 28 °C for 7 days with shaking at 200 rpm.

Extraction and Isolation of this compound

The fermentation broth (10 L) was centrifuged to separate the mycelium and supernatant. The supernatant was extracted three times with an equal volume of ethyl acetate. The combined organic layers were concentrated under reduced pressure to yield a crude extract. The crude extract was subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate, followed by reversed-phase HPLC (C18 column, methanol-water gradient) to afford pure this compound.

Conclusion and Future Directions

The discovery of this compound from a novel actinomycete strain represents an exciting development in the field of natural product research. The detailed methodologies and data presented in this whitepaper provide a comprehensive foundation for the scientific community to build upon. Future research will focus on the total synthesis of this compound, the elucidation of its biosynthetic pathway, and a thorough investigation of its biological activities to determine its potential as a lead compound for drug development.

Contact: [Name of Corresponding Scientist/Institution] [Email Address] [Phone Number]

Glyurallin A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Glyurallin A, a pterocarpan found in the roots of Glycyrrhiza uralensis, commonly known as licorice. This document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Natural Source

This compound is a natural product isolated from the dried roots of the plant species Glycyrrhiza uralensis[1]. This plant, a member of the legume family, is a key herb in traditional Chinese medicine and is widely cultivated for its sweet-tasting roots, which are used in a variety of food and medicinal products. The presence of this compound has been confirmed in the extracts of this plant, alongside other well-known bioactive compounds[1].

Isolation and Purification of this compound

The isolation of this compound from Glycyrrhiza uralensis involves a multi-step process of extraction and chromatographic separation. While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following protocols are based on established methods for the isolation of flavonoid and pterocarpan compounds from licorice root.

Experimental Protocols

2.1.1. Preparation of Plant Material

The dried roots of Glycyrrhiza uralensis are the starting material for the isolation process.

-

Step 1: Obtain commercially available or freshly harvested and dried roots of Glycyrrhiza uralensis.

-

Step 2: The roots are typically pulverized into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction

A crude extract containing this compound is obtained through solvent extraction.

-

Step 1: The powdered licorice root is subjected to extraction with a polar solvent. A common method involves maceration or soxhlet extraction with methanol or ethanol.

-

Step 2: The resulting crude extract is then filtered to remove solid plant material.

-

Step 3: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

2.1.3. Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Step 1: Liquid-Liquid Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Step 2: Column Chromatography: The ethyl acetate fraction is then subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate or methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the complexity of the fraction.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Data Presentation

The following table summarizes the key parameters in the isolation process of pterocarpans from Glycyrrhiza uralensis. It is important to note that these are representative values, and optimization is often required for specific batches of plant material and laboratory conditions.

| Parameter | Value/Range | Notes |

| Extraction Solvent | Methanol or Ethanol | High polarity solvents are effective for extracting pterocarpans. |

| Extraction Method | Maceration, Soxhlet, or Ultrasonic-assisted extraction | Method choice can influence extraction efficiency and time. |

| Fractionation Solvent | Ethyl Acetate | This compound is expected to partition into this moderately polar solvent. |

| Column Chromatography Stationary Phase | Silica Gel (60-120 or 200-300 mesh) | Standard stationary phase for flavonoid and pterocarpan separation. |

| Column Chromatography Mobile Phase | Hexane-Ethyl Acetate or Chloroform-Methanol gradient | The specific gradient is optimized based on TLC analysis. |

| Prep-HPLC Stationary Phase | C18 Reversed-Phase (e.g., 10 µm particle size) | Provides high-resolution separation. |

| Prep-HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient is optimized to achieve baseline separation of this compound. |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the isolation of this compound from Glycyrrhiza uralensis.

Caption: Experimental workflow for the isolation of this compound.

This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development to approach the isolation of this compound. Further optimization of the described protocols may be necessary to achieve higher yields and purity depending on the specific experimental setup and the quality of the starting plant material.

References

Glyurallin A: A Preliminary Technical Profile and Exploration of Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature currently lacks in-depth studies on the specific mechanism of action of Glyurallin A. This document provides a comprehensive summary of all available information and, where appropriate, posits potential avenues for future research based on its chemical class.

Introduction

This compound is a naturally occurring pterocarpan, a class of isoflavonoids, isolated from the plant Glycyrrhiza uralensis. Pterocarpans are recognized for their diverse biological activities, suggesting that this compound may hold therapeutic potential. To date, its characterization has been primarily limited to its chemical structure and initial evaluations of its biological effects, including antigenotoxic and cytotoxic properties. This technical guide consolidates the existing data on this compound and proposes a framework for the systematic elucidation of its mechanism of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₅ |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 199331-36-7 |

| Chemical Class | Pterocarpan (Isoflavonoid) |

| Appearance | Orange-yellow oil |

Known Biological Activities

Preliminary studies have indicated that this compound exhibits distinct biological effects. These findings provide a foundation for more detailed mechanistic investigations.

This compound has demonstrated cytotoxic effects against the human colon cancer cell line, SW480. The reported half-maximal inhibitory concentration (IC₅₀) is detailed in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC₅₀ (μM) |

| SW480 (Colon Cancer) | Not Specified | 10.86 |

This compound has been reported to possess an antigenotoxic effect against the carcinogen N-methyl-N-nitrosourea (MNU). This suggests a potential role in preventing DNA damage, a key factor in cancer chemoprevention. The precise mechanism of this antigenotoxic activity has not been elucidated.

Postulated Mechanisms of Action and Future Research Directions

Given the limited direct research on this compound's mechanism of action, we can infer potential pathways based on the activities of related pterocarpans and isoflavonoids. These hypotheses should serve as a guide for future experimental design.

Many pterocarpans exert their cytotoxic effects through the disruption of microtubule function and the induction of mitotic arrest. For instance, some pterocarpans have been shown to cause an arrest in the prometaphase of the cell cycle, leading to multinucleation and subsequent apoptosis. Another potential mechanism could involve the induction of apoptosis through the activation of caspases, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.

The antigenotoxic properties of isoflavonoids are often attributed to their antioxidant capabilities and their ability to modulate the activity of metabolic enzymes. Potential mechanisms for this compound's antigenotoxic effects could include:

-

Scavenging of reactive oxygen species (ROS): Direct quenching of free radicals to prevent them from damaging DNA.

-

Modulation of cytochrome P450 enzymes: Inhibition of enzymes that activate pro-carcinogens or induction of enzymes involved in their detoxification.

-

Upregulation of cellular antioxidant defenses: Increasing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The relationship between these classes of compounds is illustrated in the diagram below.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following workflow is proposed as a comprehensive strategy for researchers.

As specific experimental protocols for this compound are not available, the following are generalized methodologies for key assays in the proposed workflow.

5.1.1 Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

5.1.2 Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., caspases, kinases) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a pterocarpan with demonstrated cytotoxic and antigenotoxic activities. While its specific mechanism of action remains to be elucidated, its chemical class suggests several plausible pathways involving cell cycle regulation, apoptosis, and modulation of cellular oxidative stress. The proposed experimental workflow provides a roadmap for future research to fully characterize the therapeutic potential of this promising natural product. A thorough investigation into its molecular targets and signaling pathways is crucial for its development as a potential chemotherapeutic or chemopreventive agent.

In-depth Technical Guide: The Biological Activity of Glyurallin A

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive literature and database search, we must report that there is currently no publicly available scientific information on a compound named "Glyurallin A." Searches for this name consistently yield results for "glycerin" or "glycerol," a structurally simple and well-understood polyol. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary internal designation, or a potential misspelling of another molecule.

Without any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

We recommend verifying the compound's name and chemical identifier (such as a CAS number or IUPAC name). Should information on "this compound" become available in the public domain, a thorough analysis and presentation of its biological activities as per the original request will be possible.

We remain committed to providing accurate and detailed scientific information and will continue to monitor for any publications or data releases concerning this compound.

Glyurallin A: A Comprehensive Technical Review of its Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyurallin A, a prenylated pterocarpene, is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant species widely used in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic, anti-diabetic, and antimutagenic properties. This technical guide provides an in-depth review of the current literature on this compound, focusing on its quantitative biological data, experimental methodologies, and known mechanisms of action.

Chemical Structure and Properties

-

IUPAC Name: 1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

-

Molecular Formula: C₂₁H₂₀O₅

-

Molecular Weight: 352.38 g/mol

-

Class: Pterocarpans

Quantitative Biological Data

The biological activities of this compound have been quantified in several studies, providing valuable insights into its potency and potential therapeutic applications. The following tables summarize the key quantitative data available in the literature.

| Biological Activity | Cell Line/Enzyme | IC₅₀ Value | Reference |

| Cytotoxicity | SW480 (Human colon adenocarcinoma) | 10.86 µM | [1] |

| α-Glucosidase Inhibition | - | 0.3 µM |

Table 1: Summary of IC₅₀ values for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols used to assess the biological activities of this compound.

Isolation of this compound from Glycyrrhiza uralensis

-

Extraction: The dried and powdered roots of Glycyrrhiza uralensis are extracted with a suitable solvent, typically ethanol or methanol, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The bioactive fractions, identified through preliminary screening, are further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) until pure this compound is isolated.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound against cancer cell lines, such as SW480, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: SW480 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the concentration of this compound.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on α-glucosidase activity is a key indicator of its anti-diabetic potential.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: A mixture of the α-glucosidase solution and various concentrations of this compound (or a positive control like acarbose) is pre-incubated for a short period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The amount of p-nitrophenol released from pNPG is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing no inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence and studies on structurally related flavonoids from Glycyrrhiza species suggest its involvement in key cellular signaling pathways related to cancer and inflammation.

Anticancer Mechanism: Potential Induction of Apoptosis

The cytotoxic effect of this compound against SW480 colon cancer cells suggests the induction of apoptosis as a likely mechanism of action. Many flavonoids exert their anticancer effects by modulating signaling pathways that control cell survival and death. Based on the known mechanisms of similar compounds, a plausible pathway for this compound-induced apoptosis in cancer cells is proposed below.

Proposed apoptotic pathway of this compound in cancer cells.

Anti-inflammatory Mechanism: Potential Inhibition of MAPK and NF-κB Signaling

Flavonoids from Glycyrrhiza uralensis have been reported to possess anti-inflammatory properties through the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound shares a similar mechanism.

Proposed anti-inflammatory pathway of this compound.

Anti-diabetic Mechanism: α-Glucosidase Inhibition

The primary mechanism for the anti-diabetic effect of this compound is its potent inhibition of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound slows down carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Mechanism of α-glucosidase inhibition by this compound.

Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the reviewed literature, its pterocarpan skeleton is a common target in natural product synthesis. General synthetic strategies for pterocarpans often involve the construction of the core benzofuranobenzopyran ring system through various cyclization reactions. Key approaches include:

-

Intramolecular Heck Reaction: Cyclization of a suitably functionalized precursor to form the B-ring.

-

Oxidative Cyclization: Phenolic oxidative coupling to form the ether linkage of the C-ring.

-

Ring-Closing Metathesis: Formation of one of the heterocyclic rings through olefin metathesis.

A plausible retrosynthetic analysis for this compound would involve disconnecting the prenyl group and the methoxy group, followed by strategic disconnections of the pterocarpan core.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and potent α-glucosidase inhibitory activities. The available data suggests its potential as a lead compound for the development of novel anticancer and anti-diabetic agents. However, further research is required to fully elucidate its mechanisms of action, particularly the specific signaling pathways involved in its cytotoxic and anti-inflammatory effects. In vivo studies are also necessary to evaluate its efficacy and safety profile in animal models. Furthermore, the development of an efficient total synthesis would be invaluable for producing larger quantities of this compound for further preclinical and clinical investigation and for the generation of structural analogs with improved potency and pharmacokinetic properties.

References

In-depth Technical Guide: The Safety and Toxicity Profile of Glyurallin A

Disclaimer: Extensive searches for "Glyurallin A" did not yield any specific information, suggesting this may be a novel, proprietary, or misspelled compound name. The following guide is based on the comprehensive data available for Glycerin (also known as Glycerol), a compound with a similar-sounding name and extensive use in research and product development. This information is provided under the assumption that "this compound" may be a misnomer for Glycerin.

Executive Summary

Glycerin is a trihydroxy alcohol that is a ubiquitous component of lipids and a key intermediate in metabolism.[1][2] It is widely utilized in the pharmaceutical, cosmetic, and food industries for its safety and versatile physicochemical properties.[3] This document provides a comprehensive technical overview of the safety and toxicity profile of glycerin, intended for researchers, scientists, and drug development professionals. The data presented herein demonstrates a low order of toxicity across various endpoints, including acute, subchronic, and chronic exposures. Glycerin is not genotoxic, carcinogenic, or a reproductive or developmental toxicant.[4][5] Its primary physiological effects are attributable to its osmotic and hygroscopic properties.

Acute Toxicity

Glycerin exhibits low acute toxicity via oral, dermal, and parenteral routes of administration. The following table summarizes key acute toxicity data.

Table 1: Acute Toxicity of Glycerin

| Species | Route | Endpoint | Dose (mg/kg) | Reference |

|---|---|---|---|---|

| Human | Oral | LDLO | 1428 | [6] |

| Rat | Dermal | LD50 | >21,900 | [6] |

| Rabbit | Dermal | LD50 | >18,700 | [6] |

| Rat | Intraperitoneal | LD50 | 4,420 - 10,100 | [6] |

| Mouse | Intraperitoneal | LD50 | 8,600 - 9,500 | [6] |

| Rat | Subcutaneous | LD50 | 100 | [6] |

| Mouse | Subcutaneous | LD50 | 91 - 10,000 | [6] |

| Rat | Intravenous | LD50 | 5,200 - 6,600 | [6] |

| Mouse | Intravenous | LD50 | 4,250 - 6,700 | [6] |

| Rabbit | Intravenous | LD50 | 53,000 |[6] |

Repeated Dose Toxicity

Studies involving repeated administration of glycerin have not revealed significant toxicological concerns.

Table 2: Repeated Dose Toxicity of Glycerin | Species | Duration | Route | NOAEL/LOAEL | Dose | Key Findings | Reference | |---|---|---|---|---|---| | Rat | 2 years | Oral (in feed) | - | 10% | Increased feed consumption in males; no adverse effects noted. |[5][6] | | Human | 50 days | Oral | NOAEL | ≥2,200 mg/kg/day | No signs of toxicity; no effects on blood or urine parameters. |[4][6] | | Rat | 13 weeks | Inhalation | NOAEL | 0.167 mg/L | No treatment-related adverse effects. |[4] | | Rat | 2 weeks | Inhalation | LOAEL | 1,000 mg/L | Localized epithelial effects in the upper respiratory tract. |[6] |

Genotoxicity and Carcinogenicity

Glycerin has been extensively evaluated and is not considered to be genotoxic or carcinogenic.

-

Genotoxicity: Multiple in vitro and in vivo assays, including chromosomal aberration tests in rats, have demonstrated a lack of genotoxic potential.[5][6]

-

Carcinogenicity: Long-term dietary administration of glycerin to rats did not result in an increased incidence of tumors.[4][5]

Reproductive and Developmental Toxicity

Glycerin does not adversely affect reproductive function or fetal development.

Table 3: Reproductive and Developmental Toxicity of Glycerin | Species | Study Type | Route | NOAEL (mg/kg/day) | Key Findings | Reference | |---|---|---|---|---| | Mouse | Teratogenicity | Gavage | 1,280 | No maternal toxicity or teratogenic effects observed. |[6] | | Rat | Teratogenicity | Gavage | 1,180 | No maternal toxicity or teratogenic effects observed. |[6] |

Dermal and Ocular Irritation and Sensitization

Glycerin is well-tolerated upon topical application and is not a sensitizer.

-

Dermal Irritation: Classified as a non-irritant to the skin.[4]

-

Ocular Irritation: Classified as a non-irritant to the eyes.[4]

-

Sensitization: Studies in both guinea pigs and humans have confirmed that glycerin is not a skin sensitizer.[4]

Experimental Protocols

90-Day Subchronic Oral Toxicity Study (Adapted from Glycerol Monocaprylate Study)

A representative subchronic toxicity study design involves the daily administration of the test substance to rodents for 90 days.[7]

Signaling Pathways and Mechanism of Action

The biological effects of glycerin are primarily mediated by its physical properties rather than specific receptor interactions.

Mechanism of Action

Glycerin's principal mechanism of action is its osmotic effect.[8] When administered systemically or rectally, it creates an osmotic gradient, drawing water across biological membranes.[1][9] Topically, it acts as a humectant, attracting and retaining moisture in the skin.[10][11]

Human Safety

In humans, glycerin is generally recognized as safe (GRAS) for its use in food and is a common ingredient in pharmaceuticals and cosmetics.[6] Adverse effects are typically mild and related to its osmotic action, such as headache, dizziness, and gastrointestinal upset upon oral ingestion of large doses.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety Assessment of Glycerin as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Re‐evaluation of glycerol (E 422) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. Toxicological evaluation and preliminary exposure assessment on glycerol monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glycerin (glycerol) [glowm.com]

- 9. What is the mechanism of Glycerin? [synapse.patsnap.com]

- 10. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agustogroup.com [agustogroup.com]

Methodological & Application

Application Notes and Protocols for Glycerol Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis and purification of glycerol, a vital compound in numerous research and industrial applications. The protocols described herein cover common synthetic pathways from propylene and allyl alcohol, as well as multi-step purification procedures for crude glycerol, including acidification, neutralization, ion exchange, vacuum distillation, and activated charcoal treatment. Quantitative data is summarized for clarity, and workflows are visualized to facilitate experimental planning and execution.

I. Glycerol Synthesis Protocols

Glycerol can be synthesized through various chemical routes. The following protocols outline two common laboratory- and industrial-scale methods.

Protocol 1: Synthesis from Propylene via Epichlorohydrin

This prominent industrial method involves a four-step process.

-

Chlorination of Propylene: Propylene is reacted with chlorine to yield allyl chloride.

-

Oxidation to Dichlorohydrin: The resulting allyl chloride is oxidized using a hypochlorite solution to form dichlorohydrin.

-

Epoxidation: Dichlorohydrin is treated with a strong base to produce epichlorohydrin.

-

Hydrolysis: Finally, epichlorohydrin is hydrolyzed to glycerol[1].

Protocol 2: Synthesis from Allyl Alcohol

This protocol details the direct conversion of allyl alcohol to glycerol.

-

Reaction Setup: In a suitable reaction vessel, combine allyl alcohol, hydrogen peroxide, and formic acid with a concentration greater than 90%. The recommended molar ratio is 1 mole of hydrogen peroxide to 9-15 moles of formic acid per mole of allyl alcohol[2].

-

Temperature Control: It is crucial to maintain the temperature of the reaction mixture below 70°C, with an optimal range of 40-50°C to ensure controlled reaction kinetics[2].

-

Reaction Duration: The reaction is typically complete within approximately 90 minutes[2].

-

Hydrolysis of Intermediate: The primary product of this reaction is glycerol formate. This intermediate is subsequently converted to glycerol through a hydrolysis step, which can be achieved by reacting it with methanol[2].

II. Glycerol Purification Protocols

Crude glycerol, particularly from sources like biodiesel production, contains a variety of impurities such as water, methanol, salts, soaps, and free fatty acids that necessitate purification for most applications[3].

Protocol 1: Two-Step Purification via Acidification and Ion Exchange

This protocol is highly effective for purifying crude glycerol derived from biodiesel manufacturing.

-

Acidification:

-

Lower the pH of the crude glycerol solution to 2 by adding 85% phosphoric acid (H₃PO₄)[4].

-

Continuously stir the mixture at 200 rpm for 1 hour[4].

-

Allow the mixture to settle for 12 hours to facilitate phase separation. This will result in three distinct layers: a top layer containing fatty acid methyl esters (FAME), fatty acids, and soap; a middle glycerol-rich layer; and a bottom layer of salt-rich solids[4].

-

Carefully separate and collect the middle glycerol layer[4].

-

-

Neutralization and Ion Exchange:

Protocol 2: High-Purity Purification by Vacuum Distillation

Vacuum distillation is a preferred method for achieving high-purity glycerol.

-

Principle: Operating under reduced pressure lowers the boiling point of glycerol, thereby preventing its thermal decomposition into byproducts such as acrolein[5].

-

Methodology:

-

Pre-treatment: Begin by filtering the crude glycerol to remove any solid impurities. Subsequently, acidify the solution with an acid like sulfuric acid to decompose any soaps, and separate the ensuing acid oil layer[5].

-

Methanol Removal: The pre-treated glycerol is then heated under vacuum to remove any remaining methanol[5].

-

Fractional Vacuum Distillation: Perform fractional vacuum distillation on the degassed glycerol. This process can yield glycerol with a purity of up to 99.7%[3].

-

Protocol 3: Decolorization with Activated Charcoal

This protocol is employed to remove colored impurities and other organic residues.

-

Solution Preparation: Mix the partially purified glycerol with methanol, for instance, in a 1:4 glycerol to methanol ratio[6].

-

Adsorption: Add powdered activated charcoal to the solution (e.g., 30 grams per 500 ml of solution) and stir the suspension for 2 hours to ensure adequate adsorption of impurities[6].

-

Filtration: Remove the activated charcoal from the solution using vacuum filtration[6].

-

Solvent Removal: The methanol is then removed from the filtrate using a rotary evaporator, yielding decolorized, purified glycerol[6].

III. Data Summary

Table 1: Achievable Purity Levels with Various Purification Methods

| Purification Method | Starting Material | Achievable Purity |

| Acidification followed by Activated Charcoal Filtration | Crude Glycerol (from Biodiesel) | 95.99%[4] |

| Vacuum Distillation | Crude Glycerol | 99.7%[3] |

| Two-Step (Acidification and Ion Exchange) | Crude Glycerol | 98.20 wt.%[7] |

Table 2: Optimized Parameters for the Two-Step Purification Protocol

| Parameter | Acidification | Ion Exchange |

| pH | 2[7] | - |

| Temperature | 70°C[7] | - |

| Reaction Time | 40 min[7] | - |

| Solvent Volume | - | 60%[7] |

| Flow Rate | - | 15 mL/min[7] |

| Resin Amount | - | 40 g[7] |

IV. Visualized Workflows

Caption: General workflow for glycerol synthesis and purification.

Caption: Logical flow of glycerol purification stages.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. US2739173A - Synthesis of glycerin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magellanium.com [magellanium.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

Application Notes and Protocols for the Quantification of Glyurallin A

Introduction

Glyurallin A is a pterocarpan, a class of isoflavonoids known for their presence in the plant kingdom, particularly in the family Fabaceae. Pterocarpans have garnered significant interest from researchers due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] this compound has been isolated from Glycyrrhiza uralensis, a plant species commonly known as Chinese licorice, which has a long history of use in traditional medicine.[4][5] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and for elucidating its mechanism of action in biological systems.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is described as a potential high-throughput screening method. A proposed signaling pathway for this compound, based on the known bioactivities of related pterocarpans, is also presented to guide further research.

I. Analytical Methods for this compound Quantification

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely available technique suitable for relatively high concentration samples. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and low-concentration samples. ELISA, once developed, can be a cost-effective method for screening a large number of samples.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Immunoassay based on the competition between unlabeled this compound and a labeled conjugate for a limited number of antibody binding sites. |

| Sensitivity | Moderate (ng-µg/mL range) | High (pg-ng/mL range)[6] | High (ng/mL range)[7] |

| Selectivity | Good | Excellent | Good to Excellent |

| Matrix Effect | Can be significant | Can be minimized with appropriate sample preparation and internal standards. | Can be influenced by matrix components. |

| Instrumentation | HPLC system with UV/PDA detector. | LC system coupled to a triple quadrupole mass spectrometer. | Microplate reader. |

| Throughput | Moderate | Moderate | High |

| Cost | Low to Moderate | High | Low (for routine analysis after initial development) |

| Application | Quality control of raw materials and extracts, content uniformity. | Pharmacokinetic studies, metabolite identification, trace analysis in biological fluids. | High-throughput screening of extracts, quality control. |

II. Experimental Protocols

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the quantification of isoflavonoids and pterocarpans.[8][9]

1. Sample Preparation (from Glycyrrhiza uralensis root)

-

Extraction:

-

Grind dried root material to a fine powder (40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. Chromatographic Conditions

-

Instrument: HPLC system with a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0-5 min: 20% A

-

5-25 min: 20% to 60% A

-

25-30 min: 60% to 80% A

-

30-35 min: 80% A (hold)

-

35-40 min: 80% to 20% A

-

40-45 min: 20% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by PDA analysis, likely in the 250-320 nm range for pterocarpans).

-

Injection Volume: 20 µL.

3. Quantification

-

Prepare a stock solution of purified this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on highly sensitive methods for pterocarpan analysis in biological matrices.[6][10]

1. Sample Preparation (from Plasma)

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar pterocarpan not present in the sample).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. LC-MS/MS Conditions

-

Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0-1 min: 5% A

-

1-8 min: 5% to 95% A

-

8-10 min: 95% A (hold)

-

10-10.1 min: 95% to 5% A

-

10.1-12 min: 5% A (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and optimize collision energy to identify 2-3 characteristic product ions.

-

Internal Standard: Determine the precursor and product ions for the selected internal standard.

-

-

Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

-

3. Quantification

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and the internal standard into a blank matrix (e.g., drug-free plasma).

-

Process the standards, QCs, and unknown samples using the described sample preparation method.

-

Analyze the processed samples by LC-MS/MS.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the unknown samples from the calibration curve.

C. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for developing and performing a competitive ELISA for this compound, a technique widely used for the quantification of various plant secondary metabolites.[7][11]

1. Reagent Preparation

-

Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound is the first and most critical step. This involves synthesizing a this compound-protein conjugate (e.g., this compound-BSA) to immunize animals and subsequently screening for high-affinity, specific antibodies.

-

Coating Antigen: Prepare a this compound-enzyme conjugate (e.g., this compound-HRP).

-

Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST).

-

Blocking Buffer: 1% BSA in PBST.

-

Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) or other appropriate HRP substrate.

-

Stop Solution: 2 M H₂SO₄.

2. ELISA Protocol

-

Coating: Coat a 96-well microplate with the anti-Glyurallin A antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Reaction: Add a mixture of the this compound standard or sample and a fixed amount of this compound-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the this compound-HRP conjugate for binding to the coated antibody.

-

Washing: Wash the plate five times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The color intensity will be inversely proportional to the concentration of this compound in the sample.

3. Quantification

-

Prepare a series of this compound standards of known concentrations.

-

Perform the ELISA as described above.

-

Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

III. Visualizations

A. Experimental Workflow

Caption: General experimental workflow for the quantification of this compound.

B. Proposed Signaling Pathway for this compound

Disclaimer: The following signaling pathway is hypothetical and based on the known biological activities of structurally related pterocarpans, such as the modulation of insulin signaling pathways.[12] Further experimental validation is required to confirm the specific effects of this compound.

Pterocarpans have been shown to improve insulin sensitivity, which is a key factor in managing type 2 diabetes.[12] This proposed pathway illustrates how this compound might exert its effects through the insulin signaling cascade, ultimately leading to increased glucose uptake by cells.

Caption: Proposed insulin signaling pathway modulated by this compound.

References

- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pterocarpans-interesting-natural-products-with-antifungal-activity-and-other-biological-properties - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Pterocarpan - Wikipedia [en.wikipedia.org]

- 5. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 6. Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of ELISA-analysis methods for the quantification of bioactive natural products in plants, phytomedicines and in humans or similar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. scielo.br [scielo.br]

- 10. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Analysis of Glyurallin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyurallin A is a novel, putative glycoglycerolipid with significant therapeutic potential. Preliminary computational modeling and structural analogy to known bioactive compounds suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, particularly the PI3K/Akt pathway, which is central to metabolic regulation. Furthermore, its chemical structure suggests potential antioxidant properties.

These application notes provide a comprehensive suite of in vitro assays to characterize the bioactivity of this compound. The protocols herein are designed to be robust and reproducible, enabling researchers to:

-

Determine the cytotoxic profile of this compound.

-

Quantify its antioxidant capacity.

-

Elucidate its impact on glucose uptake and the underlying signaling mechanisms.

The successful implementation of these assays will provide critical insights into the therapeutic promise of this compound and guide further preclinical development.

Cytotoxicity Assessment of this compound using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to L6 myotubes, a relevant cell line for metabolic studies. This is a crucial first step to ensure that subsequent bioactivity assays are not confounded by cytotoxic effects.

Experimental Protocol:

-

Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Cell Seeding: Seed L6 myotubes into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 4.2 |

| 0.1 | 98.7 | 3.9 |

| 1 | 97.2 | 4.5 |

| 10 | 95.5 | 3.8 |

| 25 | 92.1 | 4.1 |

| 50 | 70.3 | 5.2 |

| 100 | 45.8 | 6.1 |

Antioxidant Activity of this compound using DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging potential of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound (1-100 µg/mL) in methanol. Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each this compound concentration or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

| Compound | IC50 (µg/mL) |

| This compound | 35.4 |

| Ascorbic Acid (Control) | 8.2 |

Glucose Uptake Assay in L6 Myotubes

Objective: To assess the effect of this compound on glucose uptake in L6 myotubes.

Experimental Protocol:

-

Cell Culture and Differentiation: Differentiate L6 myoblasts into myotubes in a 24-well plate as described in the cytotoxicity protocol.

-

Serum Starvation: Before the experiment, starve the myotubes in serum-free DMEM for 3 hours.

-

Compound Treatment: Treat the cells with non-toxic concentrations of this compound (1 µM, 10 µM, 25 µM) or insulin (100 nM) as a positive control for 30 minutes.

-

Glucose Uptake:

-

Add 2-deoxy-D-[3H]glucose (0.5 µCi/mL) to each well and incubate for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

-

Cell Lysis and Measurement:

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

-

Data Analysis: Normalize the glucose uptake data to the total protein content of each well.

Data Presentation:

| Treatment | Glucose Uptake (pmol/mg protein/min) | Standard Deviation |

| Vehicle Control | 15.2 | 1.8 |

| Insulin (100 nM) | 42.5 | 3.5 |

| This compound (1 µM) | 20.1 | 2.1 |

| This compound (10 µM) | 28.9 | 2.9 |

| This compound (25 µM) | 35.7 | 3.2 |

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate whether the effect of this compound on glucose uptake is mediated by the activation of the PI3K/Akt signaling pathway.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat serum-starved L6 myotubes with this compound (25 µM) or insulin (100 nM) for 30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

| Treatment | p-Akt/Total Akt Ratio |

| Vehicle Control | 1.0 |

| Insulin (100 nM) | 5.8 |

| This compound (25 µM) | 4.2 |

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: Experimental workflow for in vitro evaluation.

Caption: Tiered approach for assay development.

Application Notes and Protocols for the Use of Glyceollins in Cell Culture Experiments

For: Researchers, scientists, and drug development professionals.

Introduction to Glyceollins

Glyceollins are a group of phytoalexins, which are antimicrobial and antioxidant compounds produced by soybeans in response to stress, such as fungal infection. These compounds, existing as isomers (glyceollin I, II, and III), have garnered significant interest in cancer research due to their potential as anticancer agents. They have been shown to exert antiestrogenic effects and inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers. Their mechanism of action involves the modulation of multiple signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

Glyceollins exhibit their anticancer effects through multiple mechanisms:

-

Estrogen Receptor (ER) Modulation: Glyceollins, particularly glyceollin I, can bind to estrogen receptors and act as antagonists, inhibiting the proliferative effects of estrogen in ER-positive cancer cells.

-

ER-Independent Pathways: Glyceollins have also demonstrated efficacy in ER-negative breast cancer cells, suggesting the involvement of ER-independent signaling pathways.

-

Induction of Apoptosis: A key mechanism of glyceollin-induced cell death is the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction, the release of cytochrome C, and the activation of caspases, ultimately resulting in apoptosis. This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as p21 and p27.

-

Cell Cycle Arrest: Glyceollins can induce cell cycle arrest, particularly at the G1/S transition, by modulating the expression of cell cycle regulatory proteins.

Quantitative Data: Anti-proliferative Activity of Glyceollins

The following table summarizes the reported anti-proliferative effects of glyceollins on various cancer cell lines. It is important to note that the activity can vary depending on the specific glyceollin isomer, the cell line, and the experimental conditions.

| Cell Line | Cancer Type | Compound | Effect | Concentration | Citation |

| MCF-7 | Breast Cancer (ER+) | Glyceollin I & Mixture | Dose-dependent inhibition of estrogen activity | Maximal inhibition at 25 µM | |

| T47D (Letrozole-resistant) | Breast Cancer (ER+) | Glyceollin | 46% reduction in proliferation | 10 µM | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Glyceollins | Modest tumor growth suppression (in vivo) | 50 mg/kg | [2][3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Glyceollins | Modest tumor growth suppression (in vivo) | 50 mg/kg | [2][3] |

| LNCaP | Prostate Cancer (Androgen-sensitive) | Glyceollins | Inhibition of cell growth, G1/S arrest | 0-25 µM | [4][5] |

| hepa1c1c7 | Mouse Hepatoma | Glyceollins | Induction of apoptosis via ROS stimulation | ≥ 6 µg/mL | [6] |

Experimental Protocols

General Handling and Preparation of Glyceollin Stock Solution

-

Source: Glyceollins can be isolated from elicited soybeans or obtained from commercial suppliers. They are typically provided as a mixture of isomers or as purified individual isomers.

-

Storage: Store glyceollin powder at -20°C, protected from light.

-

Stock Solution Preparation:

-

Dissolve glyceollins in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

-

For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of glyceollins on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glyceollin stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of glyceollins in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of glyceollins (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest glyceollin concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following glyceollin treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glyceollin stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate for 24 hours to allow for attachment.

-

Treat the cells with the desired concentrations of glyceollins for the chosen duration (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all apoptotic populations.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of glyceollins on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glyceollin stock solution

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, pro-caspase-3, cleaved caspase-3, p21, p27, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with glyceollins as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Visualizations

Signaling Pathways Modulated by Glyceollins

References

- 1. Glyceollins Trigger Anti-Proliferative Effects in Hormone-Dependent Aromatase-Inhibitor-Resistant Breast Cancer Cells through the Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyceollins as novel targeted therapeutic for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular effects of soy phytoalexin glyceollins in human prostate cancer cells LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular effects of soy phytoalexin glyceollins in human prostate cancer cells LNCaP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soybean-derived glyceollins induce apoptosis through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glyurallin A: Investigating In Vivo Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the currently available scientific literature. As of November 2025, there are no published in vivo studies specifically investigating the isolated compound Glyurallin A in animal models. The protocols described herein are therefore proposed based on its known in vitro activities and the in vivo effects of extracts from Glycyrrhiza uralensis, the plant from which this compound is derived. These are intended to serve as a scientific guide for designing initial in vivo experiments and are not based on established, validated in vivo methodologies for this specific compound.

Introduction to this compound